molecular formula C5H5KN2O5S B2736180 Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1955499-26-9

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2736180
CAS No.: 1955499-26-9
M. Wt: 244.26
InChI Key: QCLBLHVXNNDLKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its potassium salt form, which enhances its solubility and reactivity in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of methanesulfonylmethyl chloride with 1,2,4-oxadiazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed as reducing agents.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound plays a crucial role in its biological activity, often acting as a key functional group in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Potassium 5-(ethanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

  • Potassium 5-(propanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

  • Potassium 5-(butanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique methanesulfonyl group, which imparts distinct chemical and biological properties compared to its longer-chain analogs.

Properties

IUPAC Name

potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBLHVXNNDLKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.